Methyl 6-mercapto-4-methylnicotinate
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Overview
Description
Methyl 6-mercapto-4-methylnicotinate: is an organic compound with the molecular formula C8H9NO2S It is a derivative of nicotinic acid and contains a mercapto group (-SH) and a methyl group attached to the nicotinate structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Methyl 6-mercapto-4-methylnicotinate typically involves the esterification of 6-methylnicotinic acid with methanol in the presence of an acidic catalyst. The reaction is carried out under reflux conditions at temperatures ranging from 80°C to 100°C. The reaction mixture is then cooled, and the product is purified through recrystallization or chromatography .
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The product is then isolated and purified using industrial-scale chromatography or crystallization techniques .
Chemical Reactions Analysis
Types of Reactions: Methyl 6-mercapto-4-methylnicotinate undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form thiols or other reduced sulfur-containing species.
Substitution: The methyl and mercapto groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Disulfides, sulfonic acids.
Reduction: Thiols, reduced sulfur species.
Substitution: Various substituted nicotinates depending on the nucleophile used.
Scientific Research Applications
Methyl 6-mercapto-4-methylnicotinate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of inflammatory and oxidative stress-related conditions.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of Methyl 6-mercapto-4-methylnicotinate involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and proteins containing thiol groups, leading to the formation of disulfide bonds and modulation of enzyme activity.
Pathways Involved: It can influence oxidative stress pathways by acting as an antioxidant and scavenging reactive oxygen species (ROS).
Comparison with Similar Compounds
Methyl Nicotinate: A methyl ester of nicotinic acid used for its vasodilatory effects.
6-Methyl Nicotinic Acid: A derivative of nicotinic acid with a methyl group at the 6-position.
Mercaptopurine: A thiol-containing compound used in the treatment of leukemia
Uniqueness: Methyl 6-mercapto-4-methylnicotinate is unique due to the presence of both a mercapto group and a methyl group on the nicotinate structure. This combination imparts distinct chemical reactivity and potential biological activities that are not observed in other similar compounds .
Properties
Molecular Formula |
C8H9NO2S |
---|---|
Molecular Weight |
183.23 g/mol |
IUPAC Name |
methyl 4-methyl-6-sulfanylidene-1H-pyridine-3-carboxylate |
InChI |
InChI=1S/C8H9NO2S/c1-5-3-7(12)9-4-6(5)8(10)11-2/h3-4H,1-2H3,(H,9,12) |
InChI Key |
LEQVLODQEBWFIR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=S)NC=C1C(=O)OC |
Origin of Product |
United States |
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